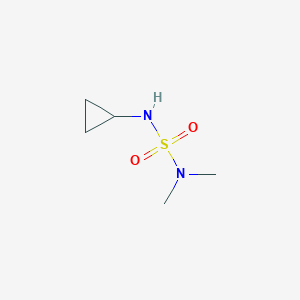
(Cyclopropylsulfamoyl)dimethylamine
Vue d'ensemble
Description
(Cyclopropylsulfamoyl)dimethylamine is a useful research compound. Its molecular formula is C5H12N2O2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Cyclopropylsulfamoyl)dimethylamine is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
Research indicates that compounds containing the cyclopropyl group often exhibit unique biological activities. For instance, cyclopropyl carboxamides have shown promising antimalarial effects against Plasmodium falciparum, with notable activity against both asexual stages and gametocytes. The lead compound from this class, WJM280, demonstrated an effective concentration (EC50) of 40 nM without cytotoxicity to human cells .
The mechanism of action for cyclopropyl-containing compounds often involves targeting mitochondrial components, specifically cytochrome b. Studies have shown that resistance mutations in P. falciparum correlate with alterations in the cytochrome b gene, establishing it as a critical target for these compounds .
Structure-Activity Relationship (SAR)
The SAR analysis of cyclopropyl carboxamides reveals that modifications to the cyclopropyl moiety significantly affect biological activity. For example:
| Compound Variation | EC50 (µM) | Activity Level |
|---|---|---|
| Cyclopropyl carboxamide | 0.040 | High |
| Ethyl group replacement | >10 | No activity |
| Cyclobutyl variant | 0.48 | Moderate |
| Phenyl ring substitution | 0.55 | Moderate |
The data indicates that maintaining the cyclopropyl structure is crucial for preserving antimalarial efficacy, as even slight modifications lead to significant reductions in activity .
Case Studies
A notable case study highlighted the development and optimization of cyclopropyl carboxamides for malaria treatment. The study involved profiling various derivatives against drug-resistant strains of P. falciparum. The findings underscored the importance of the cyclopropyl moiety in maintaining potency while also exploring metabolic stability and solubility profiles to enhance efficacy in vivo .
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its safety profile. Similar compounds, such as dimethylamine borane (DMAB), have been reported to exhibit high toxicity through various exposure routes, leading to neurotoxic effects . This raises important questions about the safety and side effects associated with this compound, necessitating further toxicological studies.
Propriétés
IUPAC Name |
(dimethylsulfamoylamino)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-7(2)10(8,9)6-5-3-4-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPSFEQPWRMJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















